Trifluoroethylamine inhibitor, 12
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Overview
Description
Trifluoroethylamine inhibitor, 12, is a compound known for its potent inhibitory effects on specific enzymes, particularly cathepsin K. This compound is characterized by the presence of a trifluoroethylamine group, which enhances its metabolic stability and potency compared to other similar inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroethylamine inhibitor, 12, typically involves the condensation reaction of trifluoroacetaldehyde with ammonia water, followed by a reduction reaction to yield trifluoroethylamine . Another method includes the amination of CHF2CH2X with ammonia gas in the presence of a solvent and a catalyst .
Industrial Production Methods: Industrial production methods for trifluoroethylamine involve the use of trifluoroacetaldehyde and ammonia water, followed by reduction. This method is favored for its simplicity, low cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Trifluoroethylamine inhibitor, 12, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The trifluoroethylamine group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions include various trifluoroethylamine derivatives, which are used in different applications .
Scientific Research Applications
Trifluoroethylamine inhibitor, 12, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its potent inhibitory effects are being explored for the treatment of diseases such as osteoporosis.
Mechanism of Action
The mechanism of action of trifluoroethylamine inhibitor, 12, involves its interaction with specific enzymes. The trifluoroethylamine group allows the compound to form stable hydrogen bonds with the enzyme’s active site, inhibiting its activity. This interaction is particularly effective in inhibiting cathepsin K, an enzyme involved in bone resorption .
Comparison with Similar Compounds
Odanacatib: A drug used for the treatment of osteoporosis, which also inhibits cathepsin K.
Trifluoromethyl derivatives: These compounds share similar inhibitory properties and are used in various applications.
Uniqueness: Trifluoroethylamine inhibitor, 12, is unique due to its enhanced metabolic stability and potency compared to other inhibitors. The presence of the trifluoroethylamine group allows for stronger and more stable interactions with enzyme active sites, making it a more effective inhibitor .
Properties
Molecular Formula |
C19H21F4N3O3S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide |
InChI |
InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)/t15-,16-/m0/s1 |
InChI Key |
NOTSCKFHTQJLMM-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC1CS(=O)(=O)C[C@@H](C(=O)NC2(CC2)C#N)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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